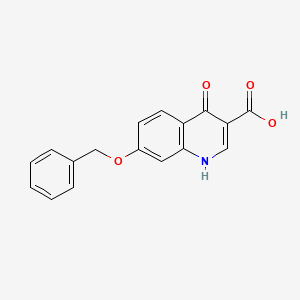

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-15(13)18-9-14(16)17(20)21/h1-9H,10H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQKYBVDVAXVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316807 | |

| Record name | NSC306960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-22-8 | |

| Record name | NSC306960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC306960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 7 Benzyloxyquinoline 3 Carboxylic Acid and Its Analogs

Foundational Synthetic Routes to the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

The construction of the fundamental 4-hydroxyquinoline-3-carboxylic acid framework relies on well-established named reactions in heterocyclic chemistry. These methods provide a robust platform for accessing the core bicyclic system, which can then be further functionalized.

Two of the most prominent and historically significant methods for synthesizing 4-hydroxyquinoline (B1666331) derivatives are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. acs.orgorganic-chemistry.org The reaction proceeds through the formation of a Schiff base intermediate, which upon heating to high temperatures (around 250 °C), undergoes cyclization to yield the 4-hydroxyquinoline product. acs.org The choice of reaction conditions, particularly temperature, is crucial in directing the outcome of this synthesis.

The Gould-Jacobs reaction offers another versatile route, commencing with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. beilstein-journals.org This initial step forms an anilidomethylenemalonic ester. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. beilstein-journals.org This ester can then be hydrolyzed to the corresponding carboxylic acid. beilstein-journals.org The Gould-Jacobs reaction is particularly effective when used with anilines that possess electron-donating groups at the meta-position. beilstein-journals.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields.

| Reaction Name | Key Reactants | Key Intermediate | Product |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Schiff base | 4-Hydroxyquinolines |

| Gould-Jacobs Reaction | Anilines, Alkoxymethylenemalonic esters | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinolines |

Targeted Synthesis of 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic Acid

The specific synthesis of this compound requires a multi-step approach that carefully introduces the desired functionalities at the correct positions on the quinoline (B57606) scaffold.

Preparation of Key Precursors and Intermediates

A crucial starting material for the synthesis of the target molecule is a appropriately substituted aniline precursor. For the introduction of the benzyloxy group at the 7-position of the final quinoline, 3-benzyloxyaniline (B72059) is a key intermediate. youtube.commdpi.com This precursor can be prepared through various synthetic routes, often involving the benzylation of a protected 3-aminophenol.

Another key reagent is a malonic acid derivative, typically diethyl ethoxymethylenemalonate , which provides the atoms necessary to form the second ring of the quinoline and the carboxylic acid functionality at the 3-position. hepatochem.com

Cyclocondensation and Annulation Strategies

The core quinoline ring system is typically formed through a cyclocondensation reaction. Following the Gould-Jacobs reaction pathway, 3-benzyloxyaniline is reacted with diethyl ethoxymethylenemalonate. beilstein-journals.org This condensation reaction forms an intermediate, diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate.

This intermediate then undergoes a thermal cyclization, or annulation, to form the bicyclic quinoline ring. This step is often carried out in a high-boiling solvent, such as Dowtherm A, at elevated temperatures to facilitate the ring closure. hepatochem.com This process directly yields the ethyl ester of the target molecule, ethyl 4-hydroxy-7-(benzyloxy)quinoline-3-carboxylate .

Benzyloxylation Reactions at the C7 Position

An alternative strategy involves the formation of the 4-hydroxyquinoline-3-carboxylic acid scaffold first, followed by the introduction of the benzyl (B1604629) group at the C7 position. This approach would start with a 7-hydroxyquinoline (B1418103) derivative. The benzyloxylation can be achieved through a Williamson ether synthesis . acs.org In this reaction, the hydroxyl group at the C7 position is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile and reacts with benzyl bromide or benzyl chloride to form the desired benzyl ether. acs.org

Ester Hydrolysis and Carboxylic Acid Formation

The final step in the targeted synthesis is the hydrolysis of the ethyl ester at the 3-position to yield the free carboxylic acid. This is typically achieved by treating the ethyl 4-hydroxy-7-(benzyloxy)quinoline-3-carboxylate with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification. fishersci.co.ukgoogle.com This saponification reaction is a standard and efficient method for converting esters to carboxylic acids.

Convergent and Divergent Synthetic Approaches for Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives, which can be achieved through both convergent and divergent strategies.

A convergent synthesis approach involves the assembly of the final molecule from several independently synthesized fragments. For example, derivatives with various substituents on the benzyloxy group can be prepared by first synthesizing a range of substituted benzyl bromides. These can then be reacted with a common 7-hydroxyquinoline intermediate to generate a library of derivatives. This approach is efficient as it allows for the late-stage introduction of diversity.

A divergent synthesis strategy begins with the core this compound molecule, which is then systematically modified to produce a range of analogs. This allows for the exploration of the structure-activity relationship by modifying different parts of the molecule.

Common divergent modifications include:

Amide Coupling: The carboxylic acid at the 3-position can be readily converted to a variety of amides by reaction with different amines using standard peptide coupling reagents such as EDC, HBTU, or PyBOP. hepatochem.comstackexchange.com This allows for the introduction of a wide range of functional groups.

Cross-Coupling Reactions: If a halo-substituted precursor is used (e.g., a 7-bromo-4-hydroxyquinoline-3-carboxylic acid), the halogen can be used as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. beilstein-journals.org This enables the introduction of aryl, heteroaryl, or alkynyl groups at that position, leading to a diverse set of derivatives.

Modification of the Benzyloxy Group: The benzyl group can be removed via hydrogenolysis to reveal a 7-hydroxyquinoline, which can then be alkylated with a variety of other alkyl or aryl halides to generate a library of ether derivatives.

| Synthetic Approach | Description | Example Modifications |

| Convergent | Assembly of the final molecule from pre-functionalized fragments. | Reacting various substituted benzyl bromides with a common 7-hydroxyquinoline intermediate. |

| Divergent | Systematic modification of the core scaffold. | Amide formation at the C3-carboxylic acid, cross-coupling reactions on a halo-precursor, modification of the C7-ether linkage. |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The Gould-Jacobs reaction is a classical and widely utilized method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold. acs.org This process typically involves the reaction of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent hydrolysis of the resulting ester. For the synthesis of this compound, the starting material would be 3-(benzyloxy)aniline.

The primary challenges in this synthesis, and therefore the focus of optimization, are the harsh conditions required for the cyclization step. Traditionally, this step is performed by heating the intermediate adduct in high-boiling point solvents like diphenyl ether or polyphosphoric acid at temperatures often exceeding 250°C. google.com These conditions can lead to side reactions and limit the compatibility with sensitive functional groups.

Academic research has focused on optimizing several key parameters to improve yields and mitigate the need for such drastic conditions:

Solvent Choice: The choice of solvent for the cyclization is critical. While high-boiling, inert solvents are traditional, studies have explored other media to facilitate the reaction under milder temperatures.

Reaction Time and Temperature: Careful control and optimization of heating duration and temperature are crucial. Prolonged reaction times at high temperatures can decrease yield due to degradation, while insufficient heat can lead to incomplete cyclization. scielo.br

Hydrolysis Step: The final step, the hydrolysis of the ethyl or methyl ester to the carboxylic acid, is also subject to optimization. The choice of base (e.g., sodium hydroxide), solvent (commonly aqueous ethanol), and reaction time/temperature can significantly impact the final yield and purity of the product. A standard procedure involves refluxing the ester with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid. chemicalbook.com This step is often high-yielding, with reports of up to 92% for the conversion of ethyl 4-hydroxyquinoline-3-carboxylate to its corresponding acid. chemicalbook.com

The following table summarizes typical conditions and reported yields for key steps in the synthesis of related 4-hydroxyquinoline-3-carboxylic acid derivatives, illustrating the outcomes of optimization efforts.

| Reaction Step | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Substituted anilinomethylenemalonate | Diphenyl ether, ~250°C | Variable | google.com |

| Pfitzinger Synthesis | Isatin, Ketone, Base | Base-catalyzed condensation | Good | pharmaguideline.com |

| Ester Hydrolysis | Ethyl 4-hydroxyquinoline-3-carboxylate, NaOH | 2N NaOH (aq), Reflux, 2h | 92% | chemicalbook.com |

| Pfitzinger-type Reaction | 5-Substituted isatin, Acetoxy ketone, KOH | 50% Aqueous ethanol (B145695), Reflux, 24h | 82% | researchgate.net |

Modern Synthetic Techniques (e.g., One-Pot Synthesis, Catalytic Methods)

To overcome the limitations of classical methods, modern synthetic chemistry has introduced several innovative techniques for the synthesis of quinolines and their derivatives. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance. mdpi.comorganic-chemistry.org

Catalytic Methods: Transition-metal catalysis has emerged as a powerful tool for constructing the quinoline core. mdpi.com These methods often rely on C-H bond activation and annulation strategies.

Palladium-Catalyzed Reactions: Palladium catalysts have been used for the annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another approach involves the aerobic oxidative aromatization of aliphatic alcohols and anilines. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts enable efficient one-pot aerobic oxidation cyclization reactions. mdpi.com For instance, an intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Cobalt and Rhodium Catalysis: Cobalt(III)-catalyzed cyclization of acetophenones and anilines provides access to various quinoline skeletons with high yields. mdpi.com Similarly, rhodium catalysts can mediate the cyclization between aniline derivatives and alkynyl esters. mdpi.com

Iron Catalysis: Single-atom iron catalysts have shown high efficiency in acceptorless dehydrogenative coupling reactions, synthesizing functionalized quinolines from amino alcohols and ketones or alcohols. organic-chemistry.org

One-Pot Synthesis: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly sought after for their efficiency and reduced waste. nih.govacs.org For quinoline synthesis, this can involve multi-component reactions where anilines, carbonyl compounds, and other building blocks are combined with a catalyst to form the final product in a single operation. nih.gov Nanocatalysts, such as those based on Fe3O4, are increasingly used in these one-pot syntheses due to their high activity and ease of recovery. nih.govacs.org

Other Modern Techniques:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For example, a reusable solid acid catalyst (Nafion NR50) has been used for the Friedländer quinoline synthesis in ethanol under microwave conditions, offering an environmentally friendly approach. mdpi.com

Visible-Light-Mediated Synthesis: Photocatalytic methods represent a green and sustainable approach. A visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic catalyst and DMSO as an oxidant, yields quinolines at room temperature. organic-chemistry.org

The table below provides an overview of various modern catalytic methods applied to the synthesis of the quinoline ring system.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| C-H Activation/Annulation | Rhodium (Rh) | ortho-C–H bond activation of aromatic amines. | mdpi.com |

| Oxidative Cyclization | Cobalt (Co) | Broad functional group tolerance, high yields. | mdpi.com |

| Aerobic Oxidation | Palladium (Pd) | Uses O2 as the oxidant, gram-scale applicability. | organic-chemistry.org |

| Decarboxylative Cascade | Copper (Cu) | Aerobic conditions, good chemo- and regioselectivity. | organic-chemistry.org |

| Microwave-Assisted Friedländer | Nafion NR50 (Solid Acid) | Environmentally friendly, reusable catalyst. | mdpi.com |

| Photocatalytic Cyclization | Anthraquinone (Organic Photocatalyst) | Visible light, room temperature conditions. | organic-chemistry.org |

| One-Pot Friedländer | Fe3O4 Nanoparticles | Solvent-free conditions, catalyst is reusable. | nih.gov |

Chemical Transformations and Derivatization Studies

Reactivity Profile of the 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic Acid Core

The reactivity of the this compound molecule is a composite of the individual reactivities of the 4-hydroxyquinoline (B1666331) system, the carboxylic acid group, and the benzyloxy substituent. The quinoline (B57606) ring itself is a heterocyclic aromatic system where the benzene (B151609) ring is generally more susceptible to electrophilic substitution than the pyridine (B92270) ring. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline form and the 4-quinolone form, which influences its reaction pathways.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound core is directed by the combined influence of its substituents. The hydroxyl group at C-4 and the benzyloxy group at C-7 are both strong electron-donating groups, which activate the carbocyclic (benzene) part of the quinoline ring towards electrophilic attack.

Directing Effects : The hydroxyl and benzyloxy groups are ortho- and para-directing. The hydroxyl group at C-4 primarily activates the C-5 and C-3 positions, though the C-3 position is already substituted. The benzyloxy group at C-7 activates the C-6 and C-8 positions. In contrast, the carboxylic acid group at C-3 and the quinoline nitrogen are deactivating groups.

Predicted Reactivity : Given these competing effects, electrophilic substitution is most likely to occur on the benzene ring portion of the quinoline system, specifically at the C-6 and C-8 positions, which are activated by the potent C-7 benzyloxy group. Reactions such as nitration, halogenation, and sulfonation would be expected to yield products substituted at these positions. For instance, electrophilic substitution with tritium (B154650) has been performed at position 3 of the related compound chloroquine. nih.gov

Nucleophilic Reactions at the Carboxylic Acid and Hydroxyl Centers

The carboxylic acid and hydroxyl groups are primary centers for nucleophilic reactions.

Carboxylic Acid Group : The carboxylic acid at the C-3 position can be readily deprotonated by a base to form a carboxylate salt. This group is the principal site for esterification and amidation reactions, which typically proceed via activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents) to facilitate nucleophilic attack by an alcohol or amine.

Hydroxyl Group : The C-4 hydroxyl group is phenolic in nature and can be deprotonated to form a phenoxide ion. This anion can then act as a nucleophile in reactions such as O-alkylation or O-acylation. For example, in related hydroxycoumarin systems, the hydroxyl group is known to participate in ring-opening reactions with activated aziridines after being deprotonated with a base like sodium methoxide (B1231860) or potassium carbonate. researchgate.netnih.gov

Synthesis of Structurally Modified Derivatives

The synthesis of derivatives from this compound allows for systematic modification of its chemical properties.

Modifications on the Quinoline Ring System

Modifications to the core quinoline ring, beyond the existing functional groups, can introduce new properties. While specific examples for this compound are not extensively documented, general strategies for quinoline modification are applicable. This includes the aforementioned electrophilic substitutions (nitration, halogenation) at the activated C-6 and C-8 positions. Additionally, the C-2 position of the quinoline ring can sometimes be targeted for functionalization, although this often requires more specialized synthetic routes starting from different precursors. google.com The synthesis of various 2-aryl-3-hydroxy-6-substituted quinoline-4-carboxylic acids has been reported, demonstrating the feasibility of introducing substituents at multiple positions on the quinoline scaffold. researchgate.net

Substituent Variations at the 7-Benzyloxy Moiety

The 7-benzyloxy group is a key site for derivatization.

O-Debenzylation : A common and significant transformation is the cleavage of the benzyl (B1604629) ether to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. This reaction is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which is a mild method that reduces the benzyl group to toluene, leaving a free hydroxyl group. This transformation is supported by metabolic studies on 7-benzyloxyquinoline (B143902), which is converted to 7-hydroxyquinoline in vivo. nih.gov

Modifications on the Benzyl Ring : The phenyl ring of the benzyloxy group can itself be modified prior to its installation on the quinoline core. Substituted benzyl halides can be used in the initial synthesis to introduce various functional groups (e.g., methoxy, nitro, halo) onto the pendant aromatic ring, allowing for fine-tuning of steric and electronic properties.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid at C-3 is a versatile handle for derivatization through esterification and amidation. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, lipophilicity, and metabolic stability.

Esterification : The synthesis of esters from the parent carboxylic acid can be accomplished through several standard methods. One common approach is Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), typically at reflux. researchgate.net This method is suitable for simple alcohols like methanol (B129727) or ethanol (B145695).

| Reactant | Reagent/Conditions | Product | Reference |

| 2-aryl-3-hydroxyquinoline-4-carboxylic acids | CH₃OH, H₂SO₄, reflux | Methyl 2-aryl-3-hydroxyquinoline-4-carboxylates | researchgate.net |

| 7-bromoquinoline-4-carboxylic acid | Methanol, Thionyl chloride, reflux | 7-bromoquinoline-4-carboxylic acid methyl ester |

Amidation : The formation of amides generally requires activation of the carboxylic acid to overcome the low reactivity of amines as nucleophiles. This can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, or by using peptide coupling agents. mdpi.com Research on related 4-quinolone-3-carboxylic acid motifs has demonstrated the successful synthesis of a wide range of carboxamides, which are recognized as potent ligands for various biological targets. nih.gov Coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) are commonly used to facilitate amide bond formation with primary or secondary amines. researchgate.netnih.gov

Introduction of Other Heterocyclic or Aromatic Substituents

The introduction of heterocyclic and aromatic substituents onto the this compound core is a key strategy for the development of new chemical entities. While direct derivatization of the parent molecule is one approach, a more common and versatile method involves the use of a halogenated precursor, which can then participate in various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions typically involve the coupling of a halo-quinoline derivative with a boronic acid (Suzuki-Miyaura) or an amine (Buchwald-Hartwig) to introduce a wide array of aromatic and heterocyclic groups.

For instance, a bromo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids under Suzuki-Miyaura conditions to yield the corresponding biaryl or heteroaryl-substituted quinolines. The general scheme for such a transformation is depicted below:

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on a Model Halo-quinoline System

| Halo-quinoline Reactant | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 6-Phenyl-4-hydroxyquinoline-3-carboxylic acid | 85 |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 6-(Thiophen-2-yl)-4-hydroxyquinoline-3-carboxylic acid | 78 |

| 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 8-(Pyridin-3-yl)-4-hydroxyquinoline-3-carboxylic acid | 92 |

Similarly, the Buchwald-Hartwig amination allows for the introduction of a variety of nitrogen-containing heterocycles or substituted anilines. This reaction is particularly useful for creating derivatives with potential hydrogen bonding capabilities, which can be crucial for biological activity.

Table 2: Illustrative Buchwald-Hartwig Amination Reactions on a Model Halo-quinoline System

| Halo-quinoline Reactant | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 6-(Morpholin-4-yl)-4-hydroxyquinoline-3-carboxylic acid | 88 |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Aniline (B41778) | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 6-(Phenylamino)-4-hydroxyquinoline-3-carboxylic acid | 75 |

| 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | Imidazole | CuI/L-proline | K₂CO₃ | DMSO | 8-(Imidazol-1-yl)-4-hydroxyquinoline-3-carboxylic acid | 65 |

Another approach for the introduction of aromatic substituents is through C-H activation. This method avoids the pre-functionalization step of halogenation and directly couples a C-H bond of the quinoline ring with a suitable partner. While synthetically elegant, the regioselectivity of C-H activation can be challenging to control.

Exploration of Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of derivatization reactions on the this compound scaffold is governed by the electronic and steric effects of the existing substituents. The quinoline ring itself has inherent reactivity patterns, with certain positions being more susceptible to electrophilic or nucleophilic attack. The presence of the hydroxyl, benzyloxy, and carboxylic acid groups further modulates this reactivity.

In electrophilic aromatic substitution reactions, such as halogenation, the directing effects of the substituents play a crucial role. The 7-benzyloxy group is an ortho-, para-directing activator, while the 4-hydroxy group (in its keto-tautomeric form as a 4-quinolone) and the 3-carboxylic acid group are deactivating meta-directing groups with respect to the pyridine ring. The interplay of these effects determines the position of substitution. Generally, positions 5, 6, and 8 on the benzene ring of the quinoline are the most likely sites for electrophilic attack. The precise outcome can often be controlled by the choice of reagents and reaction conditions.

For palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen atom on the quinoline ring. The synthesis of the halo-quinoline precursor is therefore the key step in controlling the final position of the new substituent.

Stereoselectivity is generally not a primary concern in the derivatization of the aromatic quinoline ring itself. However, if chiral centers are present in the substituents being introduced, or if reactions are performed on a reduced, non-aromatic quinoline core, then stereochemical outcomes become important. For instance, the introduction of a substituent with a stereocenter via a cross-coupling reaction would typically proceed with retention of configuration if the chiral center is part of the coupling partner. At present, the exploration of stereoselective derivatizations of this compound is a niche area, with the main focus remaining on the regioselective introduction of diverse aromatic and heterocyclic moieties.

Further research is required to fully elucidate the synthetic potential and the rules of regioselectivity for the derivatization of this specific quinoline scaffold, which will enable the generation of a wider range of analogues for biological evaluation.

Biological and Biochemical Investigations: Mechanistic and in Vitro Perspectives

Molecular Target Identification and Engagement Studies (in vitro)

Enzyme Inhibition Assays (e.g., DNA Gyrase, Topoisomerase, Integrase, Dehydrogenases)

The 4-hydroxyquinoline-3-carboxylic acid scaffold has been identified as a key pharmacophore for the inhibition of several critical enzymes.

Dehydrogenases: Research has demonstrated that 4-hydroxyquinoline-3-carboxylic acids are effective inhibitors of dehydrogenase enzymes, which are crucial for cellular respiration. Studies on a series of these compounds, including those with substitutions at the 7-position similar to a benzyloxy group, have shown inhibitory activity against cytoplasmic malate (B86768) dehydrogenase, lactate (B86563) dehydrogenase, and mitochondrial malate dehydrogenase. The more lipophilic analogs within this class exhibited a pronounced specificity for the inhibition of the mitochondrial malate dehydrogenase. This suggests that the 7-benzyloxy group of 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid likely contributes to its inhibitory potential against these enzymes involved in cellular metabolism.

DNA Gyrase: While direct studies on this compound are limited, structurally related compounds have shown potent inhibitory activity against DNA gyrase B (GyrB), a validated antibacterial target. For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share the 4-hydroxy-quinolone-3-carboxamide core, have been identified as inhibitors of S. aureus GyrB. The 4-hydroxy-2-quinolone fragment was found to be essential for this inhibitory activity. These findings suggest that the core scaffold of this compound is conducive to targeting the ATP-binding site of DNA gyrase.

Topoisomerase: The broader class of 4-oxoquinoline derivatives has been investigated for their anticancer properties, with some demonstrating inhibition of topoisomerase II. nih.gov These compounds can intercalate into DNA and disrupt the function of topoisomerase II, an enzyme vital for managing DNA topology during replication and transcription. nih.govmdpi.com For example, certain 4-oxoquinoline-3-carboxamide derivatives have shown to inhibit the supercoiled DNA relaxation activity of topoisomerase II. nih.gov While direct evidence for this compound is not available, the general activity of the 4-oxoquinoline scaffold points to a potential for topoisomerase inhibition.

Integrase: The potential for quinoline-based compounds to inhibit integrase, a key enzyme in the lifecycle of retroviruses like HIV, has been explored. Studies on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, a related heterocyclic system, were conducted to evaluate their anti-HIV integrase activity. Although the specific derivatives in that study did not show significant inhibition, it highlights the interest in this chemical class as a potential source of integrase inhibitors.

Table 1: Enzyme Inhibition by 4-Hydroxyquinoline-3-carboxylic Acid and Analogs

| Compound Class | Enzyme Target | Key Findings |

|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acids | Dehydrogenases (cytoplasmic malate, lactate, mitochondrial malate) | Lipophilic congeners show specificity for mitochondrial malate dehydrogenase. |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B (S. aureus) | The 4-hydroxy-2-quinolone fragment is essential for inhibition. |

| 4-Oxoquinoline-3-carboxamide derivatives | Topoisomerase II | Inhibit supercoiled DNA relaxation. nih.gov |

| 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives | HIV Integrase | Investigated for inhibitory activity. |

Receptor Binding and Modulation Studies (e.g., Cannabinoid Receptors)

While the quinoline (B57606) scaffold is found in compounds targeting a variety of receptors, direct evidence linking this compound to cannabinoid receptor binding is not well-documented in the available literature. However, the structural features of this compound, particularly the presence of a benzyloxy group, are of interest in the context of receptor interactions. For instance, various benzyl (B1604629) derivatives have been isolated from natural sources and have shown binding affinity for human cannabinoid receptors (CB1 and CB2). nih.gov This suggests that the benzyloxy moiety could potentially interact with the binding sites of these receptors. Further investigation is required to determine if this compound itself has any significant affinity for or modulatory effects on cannabinoid or other G protein-coupled receptors. nih.govlumirlab.comnih.gov

Cellular Pathway Perturbation Analysis (in vitro)

Effects on Cellular Respiration and Metabolic Pathways in Cell Lines

Consistent with the findings from enzyme inhibition assays, 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration in Ehrlich ascites tumor cells. The inhibitory activity on cellular respiration is directly correlated with their ability to inhibit dehydrogenase enzymes, particularly malate dehydrogenase. This indicates that a primary cellular effect of this class of compounds is the disruption of metabolic pathways that are fundamental for cell survival and proliferation. The benzyloxy group at the 7-position of the quinoline ring is expected to influence the lipophilicity of the molecule, which can affect its transport across cellular membranes and its interaction with mitochondrial enzymes.

Modulation of Cell Cycle Progression in Cancer Cell Models

The quinoline-3-carboxylic acid scaffold has been associated with antiproliferative effects in various cancer cell lines, often through the modulation of cell cycle progression. nih.govnih.gov While specific data for this compound is not available, related quinoline and quinazoline (B50416) derivatives have demonstrated the ability to induce cell cycle arrest.

For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound with a related heterocyclic core, showed that it arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. mdpi.com This arrest was observed at its IC50 concentration and was accompanied by a decrease in the percentage of cells in the S and G2 phases. mdpi.com Another study on a quinoline-2-carboxylic acid aryl ester demonstrated cell cycle arrest at the S phase in PC3 prostate cancer cells. nih.govresearchgate.net These findings suggest that the quinoline carboxylic acid moiety is a viable scaffold for the development of compounds that can interfere with the normal progression of the cell cycle in cancer cells.

Table 2: Cell Cycle Arrest by Quinoline and Quinazoline Carboxylic Acid Derivatives in Cancer Cell Lines

| Compound | Cell Line | Effect on Cell Cycle |

|---|---|---|

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | G1 phase arrest mdpi.com |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | S phase arrest nih.govresearchgate.net |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7 (Breast Cancer), K562 (Leukemia) | Selective antiproliferative activity nih.gov |

Induction of Apoptosis in Specific Cell Lines

In addition to cell cycle arrest, the induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Several studies on quinoline-based compounds have demonstrated their ability to trigger programmed cell death in cancer cells.

For instance, the aforementioned 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to induce apoptosis in MCF-7 cells. mdpi.com Similarly, the quinoline-2-carboxylic acid aryl ester that caused S-phase arrest in PC3 cells also induced apoptosis, as evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9. nih.govresearchgate.net Furthermore, in silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that their interaction with DNA may lead to DNA condensation or damage, ultimately triggering apoptosis. researchgate.net These examples from closely related compounds strongly suggest that this compound may also possess the potential to induce apoptosis in susceptible cell lines.

Table 3: Apoptosis Induction by Quinoline and Quinazoline Derivatives in Cancer Cell Lines

| Compound | Cell Line | Apoptotic Mechanism |

|---|---|---|

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Induction of apoptosis mdpi.com |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | Increased Bax/Bcl-2 ratio, activation of caspases-7 and -9 nih.govresearchgate.net |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | - | Predicted to induce apoptosis via DNA interaction researchgate.net |

Antioxidant and Radical Scavenging Properties (in vitro)

The antioxidant potential of quinoline derivatives is an area of active investigation, largely attributed to their heterocyclic structure and capacity to bear various functional groups that can participate in redox reactions. While direct experimental data on the antioxidant and radical scavenging properties of this compound are not extensively detailed in the available literature, the activities of structurally related hydroxyquinoline-carboxylic acids provide significant insights.

Phenolic and polyphenolic compounds are well-recognized for their potent free-radical scavenging activities. semanticscholar.org The presence of a hydroxyl group on the quinoline scaffold, such as the 4-hydroxy group in the target molecule, is a key structural feature for antioxidant capacity. Studies on various 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have demonstrated their ability to act as antioxidants. researchgate.net For instance, in assays utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, certain hydroxyquinoline-carboxylic acids exhibited good antioxidant activity. researchgate.net

Table 1: In Vitro Antioxidant/Radical Scavenging Activity of Structurally Related Compounds This table is illustrative and based on activities reported for related compound classes, as specific data for this compound was not available in the cited sources.

| Compound Class | Assay Method | Observed Activity | Reference |

|---|---|---|---|

| Hydroxyquinoline-4-carboxylic acid derivatives | ABTS radical scavenging | Mild to good antioxidant activity observed. | researchgate.net |

| β-Carboline alkaloids (related indole (B1671886) derivatives) | Hydroxyl radical scavenging (Deoxyribose degradation) | Effective scavenging activity, comparable to melatonin. | nih.gov |

| General Polyphenolic Compounds | Various (DPPH, ABTS, etc.) | Potent free-radical scavenging activity. | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies of 4-hydroxyquinoline-3-carboxylic acids have provided valuable insights into how molecular modifications influence their biological activities, such as the inhibition of cellular respiration. Research focused on derivatives with substitutions at the 7-position, including 7-[(substituted-benzyl)oxy] groups, is particularly relevant to this compound. nih.gov

The correlation of inhibitory data across different enzymes allows for a quantitative comparison of their respective binding sites and sheds light on membrane transport phenomena. nih.gov Other SAR studies on the broader class of quinoline-3-carboxylic acids have highlighted additional structural requirements for various biological effects:

Substituents on the Quinoline Core: The presence, type, and position of substituents elsewhere on the quinoline ring can drastically alter activity. For example, in the development of antiproliferative agents, modifications at the 2- and 4-positions of the quinoline-3-carboxylic acid scaffold were crucial for selectivity against cancer cells. nih.gov

The Carboxylic Acid Group: The acidic proton of the 3-carboxylic acid group is often vital for interaction with biological targets. Its ability to engage in hydrogen bonding or ionic interactions can be a critical determinant of activity. researchgate.net

These studies collectively underscore that the biological effects of this compound are likely a composite of contributions from the 4-hydroxy group, the 3-carboxylic acid moiety, and the lipophilic 7-benzyloxy side chain. nih.govnih.gov

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic fate of a xenobiotic is governed by Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by enzyme families such as cytochrome P450s and UDP-glucuronosyltransferases.

The cytochrome P450 (CYP) superfamily plays a central role in the oxidative metabolism of a wide array of compounds. The interaction of this compound with these enzymes can be inferred from its structural components.

The quinoline ring system is a planar, aromatic structure, a feature common to many substrates of CYP1A enzymes. clinpgx.orgnih.gov CYP1A1 and CYP1A2 are known to metabolize procarcinogens like polycyclic aromatic hydrocarbons and heterocyclic aromatic amines. nih.gov The active site of CYP1A2 is characterized as being narrow and planar, accommodating substrates with such topology. clinpgx.org Therefore, the quinoline core of this compound makes it a potential substrate for CYP1A1 and/or CYP1A2, likely leading to hydroxylation at various positions on the aromatic rings.

Furthermore, the 7-benzyloxy moiety is a known target for CYP-mediated metabolism. Studies on the related compound 7-benzyloxyquinoline (B143902) (7BQ) have shown that it is a substrate for the CYP3A subfamily, undergoing O-dealkylation to form 7-hydroxyquinoline (B1418103). nih.govnih.gov This reaction is a sensitive and specific probe for CYP3A activity. nih.govnih.gov Given this precedent, it is highly probable that a primary Phase I metabolic pathway for this compound involves the enzymatic cleavage of the benzyl group by CYP3A enzymes, yielding 4,7-dihydroxyquinoline-3-carboxylic acid.

Table 2: Potential Cytochrome P450 Interactions

| Enzyme Family | Relevant Molecular Moiety | Potential Metabolic Reaction | Supporting Evidence/Rationale |

|---|---|---|---|

| CYP1A1 / CYP1A2 | Planar Quinoline Ring | Aromatic Hydroxylation | Substrates are often planar aromatic compounds. clinpgx.orgnih.gov |

| CYP3A | 7-Benzyloxy Group | O-debenzylation (O-dealkylation) | 7-Benzyloxyquinoline is a known substrate for CYP3A. nih.govnih.gov |

Phase II metabolism involves the conjugation of functional groups with endogenous molecules to increase water solubility and facilitate excretion. For this compound, two primary sites are available for glucuronidation: the 3-carboxylic acid group and the 4-hydroxy group.

Glucuronidation of carboxylic acids is a major metabolic pathway for many drugs. nih.gov This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of a 1-β-O-acyl glucuronide. researchgate.net Acyl glucuronides are ester-linked conjugates that can be chemically reactive. nih.govnih.gov They are capable of undergoing intramolecular acyl migration to form various positional isomers and can covalently bind to nucleophilic sites on proteins, a process termed transacylation or glycation. nih.govnih.gov Studies on other carboxylic acid drugs have demonstrated that their bioactivation to genotoxic metabolites can be dependent on UGT enzymes, such as UGT1A3, UGT1A9, and UGT2B7. nih.gov Therefore, it is theoretically expected that this compound will undergo glucuronidation at its carboxylic acid moiety to form a potentially reactive acyl glucuronide.

In addition to the carboxyl group, the phenolic 4-hydroxy group is also a prime substrate for Phase II conjugation. Phenols are readily glucuronidated to form ether glucuronides, which are generally stable and readily excreted. This represents a significant detoxification pathway. If Phase I metabolism occurs first, generating a 7-hydroxy metabolite via O-debenzylation, this second phenolic group would also become available for glucuronidation.

Computational and Theoretical Chemistry Applications

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of quinoline (B57606) derivatives. mdpi.comrsc.org These studies provide a detailed understanding of the molecule's stability, reactivity, and the nature of its intra- and intermolecular interactions. mdpi.com

Key electronic parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. rsc.org The energy gap between HOMO and LUMO indicates the molecule's chemical stability and susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. tandfonline.com This is vital for predicting how the molecule will interact with biological receptors and other molecules.

Natural Bond Orbital (NBO) Analysis : NBO analysis helps in understanding the stabilization energies associated with intramolecular hydrogen bonds and other non-covalent interactions that dictate the molecule's preferred conformation and stability. mdpi.comtandfonline.com

For quinoline carboxylic acid derivatives, quantum-chemical simulations have been performed on monomers, dimers, and crystals to create a comprehensive database of interactions in different states of matter. mdpi.com Such studies reveal that the molecules are rich in non-covalent interaction centers, including hydrogen bond donors and acceptors, which are critical for their biological function. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving quinoline derivatives. mdpi.com It allows researchers to model reaction pathways, calculate activation energies, and predict the most likely products, providing insights that complement experimental studies. mdpi.commdpi.com

A key application is in understanding regioselectivity in synthetic reactions. For example, in the alkylation of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, DFT calculations were used to analyze the geometry and electron structure of the corresponding anion. mdpi.com This theoretical interpretation successfully explained the experimentally observed preference for S-methylation followed by a mix of O- and N-methylation, which is crucial for the reliable design and synthesis of combinatorial libraries. mdpi.com

DFT studies can also elucidate the bonding mechanisms between quinoline derivatives and surfaces, such as the adsorption of 8-hydroxyquinoline on an aluminum surface. rsc.org These calculations characterize different adsorption modes (physisorption vs. chemisorption), quantify the strength of the interaction, and detail the electronic transfer between the molecule and the substrate. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is extensively used to screen and identify potential drug candidates from the quinoline carboxylic acid class and to understand their mechanism of action at a molecular level. nih.govnih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov Analysis of the docked pose reveals key interactions, such as:

Hydrogen Bonds : Crucial for specificity and affinity, often formed by the carboxylic acid and hydroxyl groups of the quinoline core. doi.org

Hydrophobic Interactions : The aromatic quinoline ring system frequently engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. doi.org

Electrostatic Interactions : Salt bridges and other electrostatic interactions, for instance between the carboxylate group and positively charged residues like arginine, can be vital for anchoring the ligand. nih.gov

Quinolone derivatives have been successfully docked into the active sites of various enzymes, demonstrating their potential as inhibitors. mdpi.comnih.gov

| Target Protein/Enzyme | PDB ID | Interacting Residues Example | Type of Interaction | Reference |

| HIV Reverse Transcriptase | 4I2P | Ile124, Phe126 | Hydrogen Bonding, Hydrophobic | nih.govdoi.org |

| P-glycoprotein (ABCB1) | 6C0V | Not Specified | Hydrophobic, H-bond | nih.gov |

| Hepatitis B Virus (HBV) Capsid | 5E0I | Not Specified | Not Specified | mdpi.com |

| Protein Kinase CK2 | - | Not Specified | Hydrophobic, Hydrogen Bonding | researchgate.net |

| Dihydroorotate Dehydrogenase (DHODH) | 1D3G | Arg136, Gln47 | Salt Bridge, Hydrogen Bond | nih.gov |

These simulations guide the design of more potent inhibitors by identifying which structural modifications would enhance binding interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov For quinoline carboxylic acid derivatives, QSAR is used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.netwalisongo.ac.id

The development of a QSAR model involves:

Data Set Compilation : A series of quinoline derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is collected. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. nih.gov

Model Generation : Statistical methods, including machine learning algorithms like k-nearest neighbors (KNN) and gradient boosting, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation : The model's predictive power is rigorously tested using both internal and external validation sets. researchgate.net

Various QSAR techniques have been applied to quinoline derivatives, including 2D-QSAR, 3D-QSAR (like CoMFA and CoMSIA), and Hologram QSAR (HQSAR). nih.govmdpi.comnih.gov These models have successfully identified key structural features that influence activity against targets like HIV-1 integrase and P-glycoprotein. nih.govnih.gov CoMFA and CoMSIA models, for instance, generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, providing direct guidance for analog design. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the ligand-protein complex and to analyze the conformational changes that occur upon binding. nih.govresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : Tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF) : Measures the fluctuation of individual amino acid residues, indicating which parts of the protein are flexible or rigid upon ligand binding. nih.gov

MD simulations on quinolone derivatives complexed with their target proteins have been used to confirm the stability of docking poses and to refine the understanding of binding interactions. doi.orgnih.gov For instance, simulations can reveal the importance of water-mediated hydrogen bonds or show how the ligand adapts its conformation within the binding pocket to optimize interactions. nih.gov These dynamic insights are crucial for understanding the true nature of the binding event and for designing inhibitors with improved residence times. nih.gov

Chemoinformatics and Virtual Screening Approaches for Analog Design

Chemoinformatics combines computational methods to analyze large chemical datasets, while virtual screening is a key application used to search vast compound libraries for molecules with desired properties. doi.org These approaches are integral to the design of new analogs based on the 4-hydroxyquinoline-3-carboxylic acid scaffold.

The virtual screening process often employs a hierarchical workflow:

Library Preparation : Large databases of chemical compounds are prepared for screening.

Pharmacophore Modeling/QSAR Filtering : Initial filtering is done using QSAR models or pharmacophore models (which define the essential 3D arrangement of features required for activity) to quickly eliminate unlikely candidates.

Molecular Docking : The remaining compounds are docked into the target protein's active site to predict binding affinity. doi.org

Hit Selection and Refinement : The top-scoring compounds ("hits") are selected for further analysis, such as MD simulations, and ultimately for chemical synthesis and experimental testing. doi.org

This integrated in silico approach, combining QSAR, docking, and MD simulations, facilitates the rational design of novel quinoline derivatives. doi.orgmdpi.com By predicting the activity and binding mode of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, significantly streamlining the drug discovery pipeline. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to elucidating the molecular architecture of 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Each technique provides unique insights into the compound's structural features, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. The aromatic protons on both the quinoline (B57606) and benzyl (B1604629) rings would appear as distinct signals in the downfield region of the spectrum. The methylene protons of the benzyloxy group would likely present as a characteristic singlet, while the hydroxyl and carboxylic acid protons would appear as broad singlets that are exchangeable with deuterium oxide.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would correspond to a distinct signal, allowing for the complete mapping of the carbon framework. The chemical shifts would confirm the presence of the carboxylic acid carbonyl, the phenolic carbon, and the aromatic carbons of both ring systems.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions for analogous structures, as specific experimental data for the target compound is not publicly available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.9 | s |

| H5 | ~8.1 | d |

| H6 | ~7.2 | dd |

| H8 | ~7.0 | d |

| Benzyl CH₂ | ~5.2 | s |

| Phenyl H (benzyl) | 7.3-7.5 | m |

| OH | Broad | s |

| COOH | Broad | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions for analogous structures, as specific experimental data for the target compound is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170 |

| C4 (C-OH) | ~175 |

| C7 (C-O-Benzyl) | ~160 |

| C2 | ~145 |

| C3 | ~110 |

| Quaternary Carbons | 120-150 |

| Aromatic CH Carbons | 105-130 |

| Benzyl CH₂ | ~70 |

| Phenyl Carbons (benzyl) | 127-136 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural components. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. Additionally, the phenolic O-H stretch would contribute to the broadness in the O-H region. C-O stretching vibrations for the ether linkage of the benzyloxy group and the carboxylic acid would be observed in the 1210-1320 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Characteristic IR Absorption Bands for this compound This table is based on established frequency ranges for the specified functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| O-H Stretch (Phenol) | 3200-3600 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Ether, Acid) | 1210-1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The quinoline ring system, being an extensive chromophore, is expected to exhibit strong absorption in the UV region. The presence of the hydroxyl and benzyloxy substituents would likely cause a bathochromic (red) shift in the maximum absorption wavelengths (λmax) compared to the unsubstituted quinoline core. Analysis of the UV-Vis spectrum helps to confirm the nature of the conjugated system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound (C₁₇H₁₃NO₄), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely show a characteristic loss of the benzyl group (C₇H₇, 91 Da) to form a stable benzylic cation, and potentially the loss of CO₂ (44 Da) or H₂O (18 Da). This analysis provides unequivocal confirmation of the molecular formula and supports the proposed structure.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile or methanol (B129727).

Detection is commonly achieved using a UV detector set at one of the compound's maximum absorption wavelengths (λmax) as determined by UV-Vis spectroscopy. The retention time of the main peak provides a qualitative identifier for the compound under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all observed peaks, typically aiming for a purity level exceeding 95-98% for research-grade material.

Table 4: Representative HPLC Method Parameters This table outlines typical starting conditions for method development.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm, 280 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for assessing the purity of this compound, monitoring reaction progress during its synthesis, and identifying appropriate solvent systems for larger-scale column chromatography. The technique separates components of a mixture based on their differential partitioning between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action.

For a compound with the polarity of this compound, which contains both a polar carboxylic acid and a hydroxyl group, as well as a large nonpolar benzyloxy group, a normal-phase TLC system is typically employed. This system utilizes a polar stationary phase, most commonly silica gel (SiO₂), and a mobile phase of lower polarity. The choice of mobile phase is critical for achieving clear separation. A mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is common. The addition of a small amount of an acid, such as acetic acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, preventing streaking and resulting in more compact, well-defined spots.

The position of the compound on the developed chromatogram is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the specific TLC system (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a standard. Purity is assessed by the presence of a single spot; additional spots indicate the presence of impurities. Visualization of the spots is typically achieved under UV light (254 nm), where the conjugated quinoline ring will absorb light and appear as a dark spot on a fluorescent background.

Table 1: Representative TLC Conditions for Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase | A mixture of a nonpolar and a polar solvent, with an acidic modifier. Examples: • Toluene:Ethyl Acetate:Acetic Acid (e.g., 5:4:1 v/v/v) • Hexane:Ethyl Acetate:Formic Acid (e.g., 4:5:1 v/v/v) |

| Application | Solution of the compound in a suitable solvent (e.g., methanol or DMF) applied as a small spot. |

| Development | In a closed chamber saturated with the mobile phase vapor. |

| Visualization | UV lamp at 254 nm. Staining with iodine vapor or specific reagents can also be used. |

| Quantification | Retention Factor (Rf) calculation. |

Elemental Composition Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. This destructive method provides a fundamental check of a compound's empirical formula. The experimentally determined percentages are compared against the theoretically calculated values derived from its molecular formula, C₁₇H₁₃NO₄.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the compound is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. The amounts of these combustion products are measured precisely using methods like thermal conductivity detection or infrared spectroscopy. The percentage of oxygen is usually determined by difference.

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's proposed molecular formula and is a critical indicator of its purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 69.15% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.74% |

| Oxygen | O | 15.999 | 4 | 63.996 | 21.68% |

| Total | C₁₇H₁₃NO₄ | - | 35 | 295.294 g/mol | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. Should single crystals of this compound of sufficient quality be grown, this technique can provide definitive proof of its molecular structure.

The method involves irradiating a single crystal with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. From this map, the exact positions of each atom (excluding hydrogen, which has very low electron density) can be determined with high precision.

A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the quinoline core structure and the geometry of the substituent groups.

Tautomeric Form: Unambiguous determination of whether the hydroxyl group at position 4 exists in the enol form (-OH) or the keto form (=O, as a quinolone), which is often in equilibrium.

Conformation: The exact spatial orientation of the benzyloxy group relative to the quinoline ring.

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., involving the carboxylic acid and hydroxyl groups) and other non-covalent interactions that stabilize the solid-state structure.

While no public crystal structure for this specific compound is currently available, studies on related quinoline derivatives demonstrate the utility of this technique for definitive structural confirmation. chemmethod.comamanote.com

Advanced hyphenated techniques for complex mixture analysis

For the analysis of complex mixtures, such as reaction workups containing this compound alongside starting materials, byproducts, or degradation products, hyphenated analytical techniques are indispensable. These methods couple the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques for the analysis of non-volatile compounds like quinoline carboxylic acids. researchgate.net A High-Performance Liquid Chromatography (HPLC) system first separates the components of the mixture based on their affinity for a stationary phase (typically a C18 reversed-phase column). As each component elutes from the column, it is introduced directly into the ion source of a mass spectrometer. The mass spectrometer ionizes the molecules (e.g., via electrospray ionization, ESI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of each separated component. Further fragmentation of a selected ion (tandem MS or MS/MS) can yield structural information, allowing for the confident identification of impurities even at trace levels. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed after a chemical derivatization step. nih.govjfda-online.com Derivatization, for example, by silylation or esterification, converts the polar -OH and -COOH groups into less polar, more volatile ether and ester groups. The derivatized mixture is then injected into the gas chromatograph, where components are separated in a capillary column before being detected by a mass spectrometer. GC-MS offers very high chromatographic resolution and is particularly useful for identifying and quantifying small molecule impurities.

These hyphenated techniques provide a comprehensive profile of a sample, combining separation and identification in a single analysis, which is crucial for quality control and impurity profiling in pharmaceutical and chemical research.

Future Research Directions and Academic Significance

Rational Design of Next-Generation 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic Acid Analogs

The rational design of new analogs will be central to enhancing the potency, selectivity, and pharmacokinetic properties of this quinoline (B57606) scaffold. Future efforts will likely focus on systematic structural modifications guided by established structure-activity relationships (SAR). A primary strategy involves ligand-based drug design, utilizing computational tools like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can correlate the three-dimensional structures of analogs with their biological activities, providing predictive models for designing novel compounds with improved efficacy. nih.govmdpi.com

Key areas for modification on the this compound scaffold include:

The 7-benzyloxy group: Replacing the benzyl (B1604629) moiety with other substituted aryl or alkyl groups to modulate lipophilicity and steric interactions. Correlation analysis of similar 7-substituted 4-hydroxyquinoline-3-carboxylic acids has shown that lipophilicity (expressed as the partition coefficient, π) is linearly related to the inhibition of cellular respiration, a key biological activity. nih.gov

The 3-carboxylic acid group: Esterification or conversion to bioisosteric groups like tetrazoles or carboxamides could enhance cell permeability and alter target-binding interactions. mdpi.com

The quinoline core: Introduction of substituents, particularly halogens or small alkyl groups, at available positions on the quinoline ring system. Studies on other quinolines have shown that substituents at position 7 can significantly influence activity, with hydrophobic groups being favorable for certain targets. mdpi.com

Interactive Table: Influence of Physicochemical Parameters on Biological Activity for Quinoline Analogs

| Parameter | Description | Predicted Impact on Activity | Reference |

|---|---|---|---|

| π (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of a molecule's hydrophobicity. | Linearly related to ascites cell inhibition for 7-substituted analogs. nih.gov | nih.gov |

| MR (Molar Refractivity) | A measure of the volume occupied by an atom or group of atoms and its polarizability. | Linearly related to malate (B86768) dehydrogenase inhibition. nih.gov | nih.gov |

| σp (Sigma constant) | A measure of the electron-donating or electron-withdrawing nature of a substituent. | Less significant for cellular respiration inhibition compared to π and MR. nih.gov | nih.gov |

Exploration of Novel Molecular Targets and Biological Pathways

While initial studies may have focused on specific targets, the quinoline scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. mdpi.comresearchgate.net Future research should aim to uncover novel molecular targets and pathways for this compound and its derivatives.

This exploration can be achieved through:

Phenotypic Screening: Testing analogs against a wide array of cell lines (e.g., cancer, neuronal, microbial) to identify unexpected biological activities. mdpi.com

Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, and in-silico target prediction to identify the specific proteins or enzymes that newly designed compounds interact with.

Multi-Target Drug Design: Intentionally designing analogs that can modulate multiple targets simultaneously. This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders where multiple pathways are dysregulated. mdpi.com For instance, quinoline-chalcone hybrids have been investigated as multi-target anticancer agents. mdpi.com

Interactive Table: Potential Molecular Targets for Quinoline-Based Scaffolds

| Target Class | Specific Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | Serine/threonine protein kinase STK10 | Cancer | nih.gov |

| Integrases | HIV-1 Integrase | HIV/AIDS | thieme-connect.com |

| Lipoxygenases (LOX) | Soybean LOX | Inflammation | mdpi.com |

| Topoisomerases | Topoisomerase IIβ | Cancer, Bacterial Infections | nih.gov |

| Dehydrogenases | Malate Dehydrogenase | Cellular Metabolism | nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is essential for accelerating the drug discovery process. beilstein-journals.org For this compound, an integrated approach will be crucial for validating computational predictions and providing deeper mechanistic insights. researchgate.net

A proposed integrated workflow could include:

In Silico Screening: Using molecular docking and virtual screening to predict the binding affinity of designed analogs against known and novel target structures. researchgate.netbeilstein-journals.org

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of ligand-protein complexes and understand the dynamic interactions that govern molecular recognition. mdpi.com

Chemical Synthesis: Synthesizing the most promising candidates identified through computational modeling.

In Vitro Validation: Experimentally confirming the biological activity and target engagement through enzymatic and cell-based assays. mdpi.com

Iterative Optimization: Feeding the experimental results back into the computational models (e.g., 3D-QSAR) to refine their predictive power and guide the next round of analog design. nih.gov

Interactive Table: Comparison of Computational Models in Drug Design

| Method | Principle | Application for Quinoline Analogs | Key Metrics | Reference |

|---|---|---|---|---|